molecular formula C18H18N2OS B2476163 1-[2-(benzylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]-2-phenylethan-1-one CAS No. 851864-32-9

1-[2-(benzylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]-2-phenylethan-1-one

Cat. No.: B2476163
CAS No.: 851864-32-9
M. Wt: 310.42
InChI Key: BELBIHXGNHXSJO-UHFFFAOYSA-N
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Description

1-[2-(Benzylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]-2-phenylethan-1-one is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a benzylsulfanyl group, and a phenylethanone moiety

Preparation Methods

The synthesis of 1-[2-(benzylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]-2-phenylethan-1-one typically involves multiple steps, starting with the preparation of the imidazole ring. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The benzylsulfanyl group can be introduced through a nucleophilic substitution reaction, where a benzylthiol reacts with an appropriate electrophile. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

1-[2-(Benzylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]-2-phenylethan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

1-[2-(Benzylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]-2-phenylethan-1-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(benzylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]-2-phenylethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the benzylsulfanyl group can form covalent bonds with thiol groups in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to 1-[2-(benzylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]-2-phenylethan-1-one include:

Properties

IUPAC Name

1-(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2OS/c21-17(13-15-7-3-1-4-8-15)20-12-11-19-18(20)22-14-16-9-5-2-6-10-16/h1-10H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BELBIHXGNHXSJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC=CC=C2)C(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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